Cas no 1806825-99-9 (Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate)
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate
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- Inchi: 1S/C9H7Cl2F2NO2/c1-2-16-9(15)5-6(10)4(8(12)13)3-14-7(5)11/h3,8H,2H2,1H3
- InChI Key: IVVWVNHMSRLMMY-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=C(N=CC=1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- XLogP3: 3.3
- Topological Polar Surface Area: 39.2
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074763-250mg |
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate |
1806825-99-9 | 97% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029074763-500mg |
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate |
1806825-99-9 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
| Alichem | A029074763-1g |
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate |
1806825-99-9 | 97% | 1g |
$2,890.60 | 2022-03-31 |
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806825-99-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806825-99-9) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its role in the development of novel therapeutic agents. The presence of multiple functional groups, including chloro and difluoromethyl substituents, makes it a valuable building block for constructing complex molecular architectures.
The compound's chemical structure, featuring a pyridine core with ester functionality at the 3-position, allows for diverse chemical transformations. These transformations are crucial for the synthesis of biologically active molecules, particularly in the area of drug discovery. The pyridine ring itself is a common pharmacophore in many drugs, contributing to their binding affinity and efficacy. The ester group further enhances its utility as it can be easily modified through hydrolysis or transesterification reactions, enabling the introduction of additional pharmacological properties.
In recent years, there has been a surge in research focused on developing new antiviral and anticancer agents. Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate has emerged as a key intermediate in several synthetic pathways designed to produce molecules with enhanced biological activity. For instance, studies have demonstrated its use in constructing pyridine-based scaffolds that exhibit potent inhibitory effects against various enzymes and receptors implicated in viral replication and tumor growth.
The difluoromethyl group is particularly noteworthy as it is known to improve metabolic stability and binding affinity in drug candidates. This feature has been exploited in the design of next-generation therapeutics where maintaining pharmacological activity over extended periods is critical. Researchers have leveraged the reactivity of the chloro substituents to introduce additional functional groups or to perform cross-coupling reactions, further expanding the synthetic possibilities of this compound.
Advances in computational chemistry have also played a pivotal role in optimizing synthetic routes involving Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate. Molecular modeling techniques have allowed scientists to predict reaction outcomes with greater accuracy, thereby reducing experimental trial-and-error. This approach has not only accelerated the development of new drug candidates but has also minimized waste by identifying the most efficient synthetic pathways.
The pharmaceutical industry continues to explore novel applications for this compound. Its versatility makes it an attractive candidate for use in multi-step syntheses where multiple functional group transformations are required. Additionally, its stability under various reaction conditions enhances its suitability for large-scale production processes. As research progresses, it is expected that new derivatives of Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate will be developed, offering even broader therapeutic implications.
In conclusion, Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806825-99-9) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity profile make it an indispensable tool for medicinal chemists striving to develop innovative treatments for complex diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts.
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